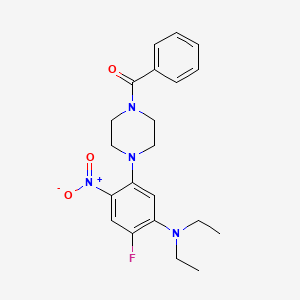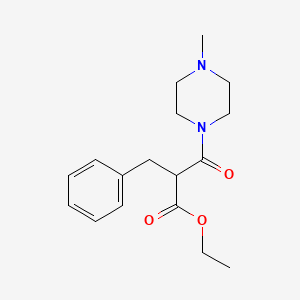![molecular formula C19H24O5 B3936463 2-[2-(2-isopropoxyphenoxy)ethoxy]-1,3-dimethoxybenzene](/img/structure/B3936463.png)
2-[2-(2-isopropoxyphenoxy)ethoxy]-1,3-dimethoxybenzene
Übersicht
Beschreibung
2-[2-(2-isopropoxyphenoxy)ethoxy]-1,3-dimethoxybenzene is a chemical compound that belongs to the family of aryloxypropanolamines. It is commonly known as carvedilol, which is a beta-blocker medication used to treat high blood pressure, heart failure, and other cardiovascular conditions. Carvedilol was first synthesized in the late 1970s by the Swiss pharmaceutical company Roche, and it was approved by the US Food and Drug Administration (FDA) in 1995. Since then, carvedilol has been widely used in clinical practice due to its unique pharmacological properties.
Wirkmechanismus
Carvedilol works by blocking beta-adrenergic receptors in the heart and blood vessels, which reduces the effects of the stress hormone adrenaline. This results in a decrease in heart rate, blood pressure, and cardiac output. Carvedilol also has antioxidant properties, which help to reduce oxidative stress and inflammation in the cardiovascular system.
Biochemical and Physiological Effects
Carvedilol has been found to have several biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in the cardiovascular system, which can help to prevent the development of cardiovascular diseases. Carvedilol has also been found to improve cardiac function and reduce the risk of heart failure in patients with left ventricular dysfunction. Additionally, carvedilol has been shown to reduce the risk of stroke and other cardiovascular events in patients with hypertension.
Vorteile Und Einschränkungen Für Laborexperimente
Carvedilol has several advantages for lab experiments. It is a well-established drug with a known mechanism of action and pharmacological profile. Carvedilol is also readily available and can be easily obtained from commercial sources. However, there are some limitations to using carvedilol in lab experiments. It has a relatively short half-life, which can make it difficult to study its long-term effects. Additionally, carvedilol can interact with other drugs and can have side effects, which can complicate experimental design.
Zukünftige Richtungen
There are several future directions for research on carvedilol. One area of interest is the role of carvedilol in the prevention and treatment of cardiovascular diseases. Studies are needed to determine the optimal dosing and duration of treatment with carvedilol in different patient populations. Another area of interest is the potential use of carvedilol in combination with other drugs to improve cardiovascular outcomes. Finally, there is a need for further research on the mechanisms of action of carvedilol and its effects on the cardiovascular system.
Wissenschaftliche Forschungsanwendungen
Carvedilol has been extensively studied in various preclinical and clinical studies. It has been shown to have a unique pharmacological profile that includes both beta-blocking and antioxidant properties. Carvedilol has been found to improve cardiac function, reduce oxidative stress, and lower blood pressure in patients with heart failure and hypertension. It has also been shown to have anti-inflammatory and anti-proliferative effects.
Eigenschaften
IUPAC Name |
1,3-dimethoxy-2-[2-(2-propan-2-yloxyphenoxy)ethoxy]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O5/c1-14(2)24-16-9-6-5-8-15(16)22-12-13-23-19-17(20-3)10-7-11-18(19)21-4/h5-11,14H,12-13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHEGJJBIWUGAFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1OCCOC2=C(C=CC=C2OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(2-Isopropoxyphenoxy)ethoxy]-1,3-dimethoxybenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-chloro-3-nitrophenyl)-2-oxoethyl 4-[(3,4-dimethylphenyl)amino]-4-oxobutanoate](/img/structure/B3936387.png)
![1-[2-(2-methoxyphenoxy)ethoxy]-2,3-dimethylbenzene](/img/structure/B3936388.png)
![3-methoxy-4-[4-(2,3,5-trimethylphenoxy)butoxy]benzaldehyde](/img/structure/B3936394.png)

![1-[3-(4-allyl-2-methoxyphenoxy)propoxy]-2,3-dichlorobenzene](/img/structure/B3936404.png)

![N-{[(4-butylphenyl)amino]carbonothioyl}-4-propoxybenzamide](/img/structure/B3936416.png)
![3-chloro-N-{[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]carbonothioyl}benzamide](/img/structure/B3936422.png)
![2-(2,2-diphenylethyl)-4-[3-(2-pyrazinyl)propanoyl]morpholine](/img/structure/B3936427.png)

![4-[4-(2,3-dichlorophenoxy)butoxy]-3-methoxybenzaldehyde](/img/structure/B3936439.png)
![1-{2-[2-(4-bromophenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene](/img/structure/B3936441.png)
![N-[(2-naphthylamino)carbonothioyl]-4-propoxybenzamide](/img/structure/B3936448.png)
![1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-N-[2-(2-pyridinyl)ethyl]-4-piperidinecarboxamide](/img/structure/B3936455.png)